molecular formula C40H66N2O12 B14028898 (+/-)-Bisoprolol-D7 hemifumarate

(+/-)-Bisoprolol-D7 hemifumarate

Cat. No.: B14028898
M. Wt: 781.0 g/mol
InChI Key: VMDFASMUILANOL-QNEOGBJYSA-N
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Description

(+/-)-Bisoprolol-D7 hemifumarate is a deuterated form of bisoprolol hemifumarate, a beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of bisoprolol due to its enhanced stability and reduced metabolic rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Bisoprolol-D7 hemifumarate involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Bisoprolol-D7 hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(+/-)-Bisoprolol-D7 hemifumarate is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:

Mechanism of Action

(+/-)-Bisoprolol-D7 hemifumarate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure. The compound competitively inhibits the binding of catecholamines (e.g., adrenaline) to beta-1 receptors, thereby reducing the sympathetic stimulation of the heart . This mechanism helps in managing conditions such as hypertension, angina pectoris, and heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-Bisoprolol-D7 hemifumarate is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C40H66N2O12

Molecular Weight

781.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*1D3,2D3,14D;

InChI Key

VMDFASMUILANOL-QNEOGBJYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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